molecular formula C12H14BrNO B2824968 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone CAS No. 1467060-22-5

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone

Cat. No. B2824968
CAS RN: 1467060-22-5
M. Wt: 268.154
InChI Key: FCLZZIJJMSFCOG-UHFFFAOYSA-N
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Description

“1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone” is a chemical compound with the molecular formula C12H14BrNO . It is also known by its IUPAC name 1-(3-(4-bromophenyl)pyrrolidin-1-yl)ethan-1-one . This compound appears as a yellow to brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a bromophenyl group and an ethanone group . The molecular weight is 268.15 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 268.15 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone exhibits potential as a scaffold for designing novel drugs. Researchers have explored its structural modifications to create derivatives with improved pharmacological properties. For instance, it could serve as a starting point for developing antiviral agents, anti-inflammatory drugs, or even anticancer compounds. Molecular docking studies could guide the design of targeted therapies .

Antitubercular Activity

In vitro studies have evaluated the antitubercular activity of this compound. Researchers investigated its effects against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Understanding its mechanism of action and potency against these pathogens is crucial for combating tuberculosis .

Neurotransmitter Modulation

Given its chemical structure, 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone might interact with neurotransmitter systems. Exploring its impact on acetylcholine release at cholinergic synapses could provide insights into potential neurological applications .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317, indicating that it may cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-[3-(4-bromophenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(15)14-7-6-11(8-14)10-2-4-12(13)5-3-10/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLZZIJJMSFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone

Synthesis routes and methods

Procedure details

Triethylamine (192 mg, 1.9 mmol) was added to a suspension of 3-(4-bromophenyl)pyrrolidine hydrochloride (200 mg, 0.76 mmol) in anhydrous THF (5 mL). The mixture was stirred at room temperature for 5 minutes and then treated with acetyl chloride (66 mg, 0.84 mmol). The reaction mixture was stirred for 20 hours at room temperature. The reaction mixture was diluted with water and extracted with EtOAc (2×20 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give 1-[3-(4-bromophenyl)pyrrolidin-1-yl]ethanone (0.24 g, quantitative yield) as an oil which was used directly in the next step. MS (ES+) 267.9 (M+H)+.
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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